Damascenine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

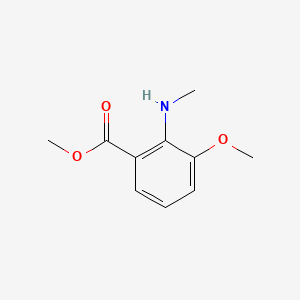

methyl 3-methoxy-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWJIZYZTLTXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5296-80-0 (hydrochloride) | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60197480 | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-64-7 | |

| Record name | Damascenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMASCENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Biosynthesis of Damascenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine is an alkaloid found in the seeds of Nigella damascena L., commonly known as love-in-a-mist.[1][2] Its chemical structure, methyl 3-methoxy-2-(methylaminobenzoate), distinguishes it from the more widely studied fragrance compound, β-damascenone, which is a C13-norisoprenoid derived from carotenoid degradation.[3] Despite its identification and synthesis, the complete biosynthetic pathway of this compound within Nigella damascena remains a subject of scientific investigation. This technical guide synthesizes the current understanding, including foundational experimental work and a proposed pathway based on analogous biosynthetic routes of related plant-derived alkaloids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from anthranilic acid , a key intermediate in the shikimate pathway and a known precursor to a variety of plant alkaloids.[4] The pathway likely proceeds through a series of methylation and esterification steps to yield the final this compound molecule. While the precise sequence and enzymatic control of these steps in Nigella damascena have not been fully elucidated, a plausible pathway can be constructed based on known biochemical reactions.

The proposed biosynthetic pathway is as follows:

-

Formation of Anthranilic Acid: The pathway begins with chorismic acid, a key branch-point metabolite in the shikimate pathway. Chorismic acid is converted to anthranilic acid by the enzyme anthranilate synthase .

-

N-methylation: The amino group of anthranilic acid is methylated to form N-methyl-anthranilic acid. This reaction is likely catalyzed by an N-methyltransferase (NMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Hydroxylation and O-methylation: The next proposed step involves the hydroxylation of the benzene ring at the meta position, followed by O-methylation to introduce the methoxy group. This two-step process would be catalyzed by a hydroxylase (likely a cytochrome P450 monooxygenase) and an O-methyltransferase (OMT) , respectively, with SAM again serving as the methyl donor. The order of these two reactions (N-methylation and O-methylation) may vary.

-

Carboxyl Methylation: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is likely carried out by a carboxyl methyltransferase , which would also utilize SAM as the methyl donor.

Below is a DOT script representation of this proposed pathway.

A proposed biosynthetic pathway for this compound.

Experimental Evidence and Methodologies

Direct experimental evidence for the complete biosynthetic pathway of this compound is limited. The most significant study to date is a 1962 master's thesis by Shirlean Magarvey Gear, which provides key negative results.

Key Exclusionary Experiments

-

Precursor Feeding Studies: In this foundational work, radiolabeled potential precursors, specifically aspartic acid-4-¹⁴C and succinic acid-1,4-¹⁴C, were administered to Nigella damascena L. plants.[5]

-

Methodology: The labeled compounds were fed to the plants, which were then allowed to mature. The this compound was subsequently isolated from the ripe seeds and its radioactivity was measured.

-

Results: The isolated this compound was found to be non-radioactive.[5]

-

Analogous Biosynthetic Pathways

The proposed pathway starting from anthranilic acid is supported by extensive research on the biosynthesis of other plant-derived alkaloids. Anthranilic acid is a well-established precursor for a wide range of secondary metabolites, including tryptophan and acridine alkaloids.[4] The enzymatic reactions proposed—N-methylation, O-methylation, and carboxyl methylation—are common modifications in plant alkaloid biosynthesis, with well-characterized enzyme families (e.g., N-methyltransferases, O-methyltransferases) that utilize SAM as a methyl donor.

For instance, the biosynthesis of methyl anthranilate, a related volatile compound in some plants, has been shown to proceed from anthranilic acid.[6] This provides a strong precedent for the initial steps of the proposed this compound pathway.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzymatic kinetics, precursor conversion rates, and yields specifically for the biosynthetic pathway of this compound. The study by Ulusu and Şahin (2021) provides data on the concentration of this compound in the essential oil of Nigella damascena under different fertilizer treatments, which may be of interest for optimizing production.

| Treatment | This compound Content in Essential Oil (%) |

| Control | 6.91 - 34.53 |

| Fertilizer Applications | Variable, with β-elemene being the main compound |

Table 1: this compound content in the essential oil of Nigella damascena. Data from Ulusu & Şahin, 2021.[2]

Future Research Directions

The complete elucidation of the this compound biosynthetic pathway will require modern molecular biology and analytical chemistry techniques. Key future experiments would include:

-

Transcriptome Analysis: Sequencing the transcriptome of Nigella damascena seeds to identify candidate genes for the proposed methyltransferases and hydroxylases.

-

Enzyme Assays: In vitro characterization of candidate enzymes to confirm their substrate specificity and catalytic activity.

-

Gene Silencing/Overexpression: Using techniques such as RNAi or CRISPR-Cas9 to modulate the expression of candidate genes in Nigella damascena and observing the effect on this compound accumulation.

-

Isotope Labeling Studies: Utilizing ¹³C or ¹⁵N labeled anthranilic acid and other proposed intermediates to trace their incorporation into this compound.

Conclusion

While the complete biosynthetic pathway of this compound has not yet been fully elucidated through direct experimental evidence, a robust hypothetical pathway can be proposed based on the known chemistry of the molecule and analogous pathways for other plant alkaloids. The foundational work ruling out certain precursors, combined with the strong evidence for anthranilic acid as a key building block for similar compounds, provides a solid framework for future research. The elucidation of this pathway will not only be of academic interest but could also open avenues for the metabolic engineering of this compound production for pharmaceutical or other applications.

References

The Alkaloid Damascenine: A Comprehensive Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenine, an alkaloid with the chemical structure of methyl 3-methoxy-2-(methylamino)benzoate, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origin, quantitative analysis, and the methodologies for its extraction and isolation. Furthermore, a putative biosynthetic pathway is proposed based on current biochemical knowledge.

Primary Natural Source: Nigella damascena L.

The principal natural reservoir of this compound is the plant Nigella damascena, commonly known as "love-in-a-mist" or "devil-in-the-bush."[1] This annual flowering plant, belonging to the Ranunculaceae family, is native to Southern Europe, North Africa, and Southwest Asia.[1] The alkaloid is primarily concentrated in the seeds of the plant.

Quantitative Analysis of this compound in Nigella damascena

The concentration of this compound in Nigella damascena can vary depending on the specific part of the plant, geographical origin, and the extraction method employed. The seeds are the most significant source of this alkaloid.

| Plant Part | Extraction Method | This compound Concentration | Reference |

| Seeds | Not Specified | ~0.7% of seed weight | [2] |

| Essential Oil (from seeds) | Hydrodistillation | 0.3% - 3.3% | [3] |

| Essential Oil (from seeds) | Not Specified | Up to 9% | [2][4] |

| Essential Oil (from seeds) | GC-MS Analysis | 6.91% - 34.53% | [5] |

| Mature Fruits (including seeds) | Not Specified | 0.4% - 0.5% of dry weight | [6] |

Experimental Protocols

Extraction of Essential Oil from Nigella damascena Seeds by Hydrodistillation

This method is commonly used to extract volatile compounds, including this compound, from plant material.

Methodology:

-

Sample Preparation: The seeds of Nigella damascena are finely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is set up for hydrodistillation. This consists of a round-bottom flask, a heating mantle, a condenser, and a collection vessel.

-

Hydrodistillation Process:

-

The ground seeds are placed in the round-bottom flask and submerged in distilled water.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil, rises and passes into the condenser.

-

The steam condenses back into a liquid, and the essential oil, being less dense than water, separates and is collected in the collection vessel.

-

-

Extraction Duration: The hydrodistillation process is typically carried out for a period of 3 to 4 hours to ensure the complete extraction of the essential oil.

-

Oil Recovery: The collected essential oil is then separated from the aqueous layer and dried using an anhydrous drying agent like sodium sulfate.

Experimental Workflow for Extraction and Isolation

Isolation of this compound using High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is a liquid-liquid chromatography technique that is effective for the preparative isolation of natural products. A fast and efficient protocol for isolating this compound from Nigella damascena essential oil has been developed.[7]

Methodology:

-

Instrumentation: A high-performance countercurrent chromatograph is used for the separation.

-

Solvent System: A two-phase solvent system is prepared by mixing petroleum ether, acetonitrile, and acetone in a volumetric ratio of 2:1.5:0.5.[7]

-

Separation Mode: The separation is performed in the reversed-phase mode.

-

Procedure:

-

The essential oil, dissolved in a suitable solvent, is injected into the HPCCC system.

-

The components of the essential oil are partitioned between the stationary and mobile phases of the solvent system, leading to their separation based on their partition coefficients.

-

Fractions are collected at the outlet of the column.

-

-

Analysis: The collected fractions are analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound. This method has been reported to yield this compound with a purity of 99.47% within 12 minutes.[7]

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and accurate method for the quantitative analysis of this compound in plant extracts.

Methodology:

-

Sample Preparation: A known amount of the Nigella damascena seed extract or essential oil is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

-

Detection: A UV detector is used, with the detection wavelength set at the maximum absorbance of this compound.

-

Injection Volume: A fixed volume of the sample (e.g., 10-20 µL) is injected into the HPLC system.

-

-

Quantification:

-

A calibration curve is constructed by injecting known concentrations of a pure this compound standard.

-

The peak area of this compound in the sample chromatogram is measured and compared to the calibration curve to determine its concentration in the sample.

-

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate pathway, a common route for the synthesis of aromatic amino acids in plants. While the complete enzymatic pathway has not been fully elucidated, a putative pathway can be proposed based on known biochemical reactions in alkaloid biosynthesis. The pathway starts with chorismate, a key intermediate in the shikimate pathway, and proceeds through anthranilate.

Proposed Biosynthetic Pathway of this compound

Pathway Description:

-

Formation of Anthranilate: The pathway begins with chorismate, which is converted to anthranilic acid by the enzyme anthranilate synthase.

-

N-Methylation: The amino group of anthranilic acid is then methylated, likely by an N-methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form N-methylanthranilic acid.

-

Hydroxylation and O-Methylation: A subsequent hydroxylation reaction at the 3-position of the benzene ring, followed by O-methylation (again, likely utilizing SAM as the methyl donor), would introduce the methoxy group, yielding 3-methoxy-2-(methylamino)benzoic acid. The order of these two steps (hydroxylation and O-methylation) may vary.

-

Esterification: Finally, the carboxyl group of this intermediate is esterified with a methyl group, a reaction likely catalyzed by a carboxyl methyltransferase with SAM as the methyl donor, to produce this compound.

Conclusion

Nigella damascena stands out as the primary and most significant natural source of the alkaloid this compound. The concentration of this compound, particularly in the seeds and the essential oil derived from them, is substantial, making it a viable source for research and potential drug development. The outlined experimental protocols for extraction, isolation, and quantification provide a solid foundation for researchers to obtain and analyze this compound. While the complete biosynthetic pathway requires further investigation for definitive elucidation, the proposed pathway offers a logical and biochemically plausible route for its formation in Nigella damascena. This technical guide serves as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound and its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. rombio.unibuc.ro [rombio.unibuc.ro]

- 6. Synthesis and trafficking of alkaloid biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Damascenine from Nigella damascena

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, a unique anthranilate alkaloid found in the seeds of Nigella damascena, has garnered interest for its potential pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification, presents a summary of its physicochemical and spectroscopic properties, and explores its known biological effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this natural compound.

Introduction

Nigella damascena, commonly known as "love-in-a-mist," is an annual flowering plant of the Ranunculaceae family.[1] While its seeds have been used in traditional medicine, modern scientific investigation has focused on its unique chemical constituents.[2] Among these is this compound, a methoxybenzoic acid derivative with the IUPAC name methyl 3-methoxy-2-(methylamino)benzoate.[3] This alkaloid is a significant component of the essential oil of Nigella damascena seeds, with concentrations reported to be around 0.7% in the seeds and as high as 9% in the essential oil.[4]

Early research identified this compound as the "odiferous principle" of the oil of Nigella.[3][5] More recent studies have begun to uncover its pharmacological potential, particularly its anti-inflammatory effects, making it a compound of interest for further investigation in drug discovery and development.[2][6] This guide aims to consolidate the current knowledge on this compound, providing a technical framework for its study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective isolation and characterization. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.21 g/mol | [3] |

| IUPAC Name | methyl 3-methoxy-2-(methylamino)benzoate | [3] |

| CAS Number | 483-64-7 | [3] |

| Appearance | Almost colorless or pale straw-colored liquid; solidifies to a white crystalline mass in the cold. | [7] |

| Melting Point | 26 °C | [7] |

| Boiling Point | 271 °C | [7] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [7] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Nigella damascena seeds involves initial extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oil from Nigella damascena Seeds

Several methods can be employed for the extraction of the essential oil rich in this compound. The choice of method can influence the yield and composition of the final extract.

3.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant materials.

-

Protocol:

-

Grind dried Nigella damascena seeds to a coarse powder.

-

Place the powdered seeds in a distillation flask with a sufficient volume of water.

-

Heat the mixture to boiling. The steam and volatile components will vaporize.

-

Pass the vapor through a condenser to cool and liquefy it.

-

Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil.

-

Separate the essential oil from the aqueous layer using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate.

-

3.1.2. Solvent Extraction

Solvent extraction can offer higher yields compared to hydrodistillation.

-

Protocol:

-

Macerate powdered Nigella damascena seeds in a suitable organic solvent (e.g., methanol, ethanol, or hexane) for a specified period (e.g., 24-48 hours) at room temperature.

-

Filter the mixture to separate the solvent extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

| Extraction Method | Reported Essential Oil Yield | Key Components | Reference |

| Hydrodistillation | 0.13-0.38% | β-elemene, this compound | [8] |

| Solvent Extraction | Variable | This compound, fatty acids | [8] |

Purification of this compound by High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is an effective technique for the purification of this compound from the essential oil, offering high purity in a relatively short time.[6]

-

Protocol:

-

Sample Preparation: Dissolve the crude essential oil obtained from Nigella damascena seeds in the mobile phase.

-

Solvent System: Prepare a two-phase solvent system of petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v).

-

HPCCC Operation:

-

Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

-

Set the rotational speed of the centrifuge.

-

Pump the mobile phase (the lower phase of the solvent system) through the column at a constant flow rate.

-

Once the system has reached hydrodynamic equilibrium, inject the sample solution.

-

Collect fractions of the eluent.

-

-

Analysis: Monitor the fractions using a suitable analytical technique (e.g., HPLC-UV) to identify the fractions containing pure this compound. A reported separation achieved 99.47% purity in 12 minutes.[6]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Spectroscopic Characterization of this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the N-methyl group protons, and the ester methyl group protons.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the carbon skeleton, with characteristic chemical shifts for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methyl groups.

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

| Aromatic protons (3H) | Aromatic carbons (6C) |

| Methoxy protons (3H) | Carbonyl carbon (1C) |

| N-methyl protons (3H) | Methoxy carbon (1C) |

| Ester methyl protons (3H) | N-methyl carbon (1C) |

| Ester methyl carbon (1C) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be observed at m/z 195, corresponding to its molecular weight.

| Technique | Expected m/z Values |

| Electron Ionization (EI-MS) | Molecular Ion (M+): 195 |

| Key Fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | ~3300-3500 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=O stretch (ester) | ~1700-1730 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-O stretch (ester and ether) | ~1000-1300 |

Biological Activity and Signaling Pathways

Recent research has highlighted the anti-inflammatory potential of this compound. Studies have shown that this compound can modulate the inflammatory response in human neutrophils.[6]

Anti-inflammatory Effects

This compound has been demonstrated to significantly inhibit the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α), from lipopolysaccharide (LPS)-stimulated human neutrophils.[6] This suggests that this compound may interfere with key signaling pathways involved in the inflammatory cascade.

While the precise molecular targets of this compound are still under investigation, its ability to suppress the production of key inflammatory mediators suggests potential interference with upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. Further research is warranted to elucidate the exact mechanism of action.

Conclusion

This compound, an alkaloid from Nigella damascena, presents a compelling profile for further pharmacological investigation. This guide has provided a consolidated resource of its known properties, detailed a robust method for its isolation, and summarized its observed anti-inflammatory effects. The provided experimental framework and data summaries are intended to facilitate future research into this promising natural product, with the ultimate goal of unlocking its therapeutic potential. Further studies are crucial to fully characterize its biological activities and delineate the underlying molecular mechanisms, paving the way for its potential development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in the free-energy landscape of p38α MAP kinase through its canonical activation and binding events as studied by enhanced molecular dynamics simulations | eLife [elifesciences.org]

Damascenine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, a naturally occurring alkaloid primarily isolated from the seeds of Nigella damascena, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, along with a summary of its anti-inflammatory effects and the associated signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is chemically known as methyl 3-methoxy-2-(methylamino)benzoate. Its structure consists of a substituted benzene ring with methoxy, methylamino, and methyl ester functional groups.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl 3-methoxy-2-(methylamino)benzoate[1] |

| CAS Number | 483-64-7[1] |

| Molecular Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.22 g/mol [1] |

| SMILES | CNC1=C(C=CC=C1OC)C(=O)OC[1] |

| InChI | InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3[1] |

Physicochemical Properties

This compound is a crystalline solid with a characteristic nutmeg-like odor. It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 270 °C (with slight decomposition) | [2] |

| Solubility | Practically insoluble in water; Freely soluble in alcohol, ether, chloroform, petroleum ether, and oils. | [2] |

| pKa | Data not available |

Spectroscopic Data

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Detailed chemical shifts and coupling constants are not available. |

| ¹³C NMR | Detailed chemical shifts are not available. |

| Infrared (IR) | Specific absorption peaks are not available. |

| UV-Vis | Maximum absorption wavelengths are not available. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 195. Key fragment ions reported at m/z 180 ([M-CH₃]⁺), 164 ([M-OCH₃]⁺), and 150 ([M-COOCH₃]⁺). |

Biological and Pharmacological Properties

This compound has been investigated for its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a key study, this compound was shown to modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated human neutrophils. Specifically, it was found to:

-

Inhibit the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1]

-

Decrease the production of Matrix Metallopeptidase 9 (MMP-9), an enzyme involved in tissue degradation during inflammation.[1]

Table 4: Summary of a Known Biological Activity of this compound

| Activity | Model System | Observed Effect | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory | LPS-stimulated human neutrophils | Inhibition of IL-1β, IL-8, and TNF-α release; Decreased MMP-9 production. | Data not available | [1] |

Anticancer Activity

The anticancer potential of this compound is not well-characterized. While some studies have explored the cytotoxic effects of extracts from Nigella species, specific data on the anticancer activity of isolated this compound, including IC₅₀ values against various cancer cell lines, are not currently available.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the downregulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokine and MMP-9 production in LPS-stimulated neutrophils suggests an interference with the NF-κB signaling cascade, a central regulator of inflammation.

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Nigella damascena Seeds

The following protocol details the isolation of this compound from the essential oil of Nigella damascena seeds using High-Performance Countercurrent Chromatography (HPCCC).[1]

Workflow:

Figure 2: Workflow for the isolation of this compound.

Detailed Methodology:

-

Essential Oil Extraction: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

-

HPCCC System Preparation: A two-phase solvent system consisting of petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v) is prepared and thoroughly equilibrated.

-

Stationary and Mobile Phases: For reversed-phase mode, the upper organic phase is used as the stationary phase, and the lower aqueous phase is used as the mobile phase.

-

Sample Preparation: The essential oil is dissolved in a mixture of the stationary and mobile phases.

-

Chromatographic Separation: The sample solution is injected into the HPCCC system. The separation is performed in reversed-phase mode.

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by an appropriate method (e.g., HPLC, GC-MS) to identify and quantify this compound.

-

Purification: Fractions containing this compound of high purity are pooled and the solvent is evaporated to yield the purified compound.

Synthesis of this compound

Conclusion

This compound is a natural alkaloid with demonstrated anti-inflammatory properties, making it a compound of interest for further pharmacological investigation. This technical guide has summarized the current knowledge on its chemical structure, properties, and biological activities. While foundational data is available, further research is required to fully elucidate its spectroscopic characteristics, quantitative biological potency, and to develop efficient synthetic routes. The information provided herein serves as a solid starting point for researchers and professionals aiming to explore the therapeutic potential of this compound.

References

The Biological Activity of Damascenine from Black Cumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, an alkaloid isolated from the seeds of Nigella species, notably Nigella damascena (a close relative of black cumin, Nigella sativa), has garnered scientific interest for its pharmacological potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory and immunomodulatory effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows to support further research and development efforts. While the anti-inflammatory properties of this compound are the most extensively studied, this guide also touches upon other reported activities of Nigella extracts, highlighting the need for further investigation into the specific contributions of this compound.

Introduction

Nigella sativa, commonly known as black cumin, has a long history of use in traditional medicine. Its seeds contain a rich phytochemical profile, including alkaloids, flavonoids, and terpenoids, which contribute to a wide range of therapeutic effects. This compound (methyl 3-methoxy-2-aminobenzoate) is a characteristic alkaloid found in Nigella species.[1] Recent research has begun to elucidate the specific biological activities of isolated this compound, distinguishing its effects from the broader activities of the whole seed extract. This guide synthesizes the current scientific knowledge on this compound, with a particular emphasis on its potent anti-inflammatory actions.

Anti-inflammatory and Immunomodulatory Activity

The most significant body of evidence for the biological activity of this compound lies in its ability to modulate the inflammatory response. In a key study, this compound was shown to significantly impact the function of human neutrophils stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[2][3]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The inhibitory effects of this compound on the release of key pro-inflammatory cytokines and enzymes from LPS-stimulated human neutrophils are summarized in the table below. The data is derived from the pivotal study by Sieniawska et al. (2019).

| Mediator | This compound Concentration | % Inhibition (Mean ± SD) | Positive Control (Dexamethasone) |

| IL-1β | 25 µg/mL | Significant Inhibition | Significant Inhibition |

| 10 µg/mL | Significant Inhibition | Significant Inhibition | |

| 1 µg/mL | Significant Inhibition | Significant Inhibition | |

| IL-8 | 25 µg/mL | Significant Inhibition | Significant Inhibition |

| 10 µg/mL | Significant Inhibition | Significant Inhibition | |

| 1 µg/mL | Significant Inhibition | Significant Inhibition | |

| TNF-α | 25 µg/mL | Weaker Inhibition than Dexamethasone | Significant Inhibition |

| 10 µg/mL | Weaker Inhibition than Dexamethasone | Significant Inhibition | |

| 1 µg/mL | Weaker Inhibition than Dexamethasone | Significant Inhibition | |

| MMP-9 | 25 µg/mL | Similar to Dexamethasone | Significant Inhibition |

| 10 µg/mL | Similar to Dexamethasone | Significant Inhibition | |

| 1 µg/mL | Similar to Dexamethasone | Significant Inhibition |

Data extracted from Sieniawska et al., Food and Chemical Toxicology, 2019.[2][3]

Experimental Protocol: Anti-inflammatory Assay in Human Neutrophils

The following protocol is a detailed methodology for assessing the anti-inflammatory effects of this compound on LPS-stimulated human neutrophils, as described by Sieniawska et al. (2019).[2][3]

-

Isolation of Human Neutrophils:

-

Whole blood is collected from healthy human donors.

-

Neutrophils are isolated using density gradient centrifugation.

-

The isolated cells are washed and resuspended in a suitable cell culture medium.

-

-

Cell Culture and Treatment:

-

Neutrophils are seeded in 96-well plates at a specific density.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 1, 10, 25 µg/mL) for a defined period.

-

Dexamethasone is used as a positive control.

-

-

Stimulation:

-

Following pre-incubation, neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Control wells receive no LPS stimulation.

-

-

Incubation:

-

The cell plates are incubated for a specified time to allow for the production and release of inflammatory mediators.

-

-

Quantification of Inflammatory Mediators:

-

The cell culture supernatant is collected.

-

The concentrations of IL-1β, IL-8, TNF-α, and MMP-9 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis:

-

The percentage inhibition of each mediator by this compound is calculated relative to the LPS-stimulated control.

-

Statistical analysis is performed to determine the significance of the observed inhibition.

-

Signaling Pathway

This compound's inhibition of pro-inflammatory cytokine and metalloproteinase production in LPS-stimulated neutrophils suggests its interference with key inflammatory signaling pathways. While the precise molecular targets of this compound are yet to be fully elucidated, the observed effects point towards a potential modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response triggered by LPS.[4][5][6][7]

Other Potential Biological Activities

While the anti-inflammatory effects of isolated this compound are the most clearly defined, extracts from Nigella species containing this compound have been investigated for other biological activities. It is important to note that the specific contribution of this compound to these activities has not been conclusively determined.

Antimicrobial Activity

Studies on the antimicrobial properties of Nigella damascena extracts have yielded mixed results. Some studies have reported no significant activity of n-hexane, chloroform, and methanol extracts against a range of bacterial species.[8] However, a methanolic extract of N. damascena seeds showed noteworthy activity against Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) of 481 µg/mL.[3] Other research indicated that the essential oil of N. damascena was active against Gram-positive bacteria.[9] Further investigation is required to isolate and test the antimicrobial activity of pure this compound.

Antioxidant Activity

Extracts of Nigella damascena have demonstrated significant antioxidant properties in various in vitro assays.[10][11] However, quantitative data, such as IC50 values from DPPH or ABTS assays, for isolated this compound is currently lacking in the scientific literature. The antioxidant effects of the extracts are likely attributable to a combination of phenolic and flavonoid compounds present, and the specific role of this compound in this activity remains to be elucidated.

Antihistaminic Activity

To date, there is no direct scientific evidence to support the antihistaminic activity of isolated this compound. While traditional uses of Nigella species may suggest such properties, dedicated in vitro and in vivo studies on pure this compound are necessary to validate these claims.

Isolation and Purification

An efficient protocol for the isolation of this compound from the essential oil of Nigella damascena has been developed using High-Performance Countercurrent Chromatography (HPCCC).[2]

Experimental Protocol: Isolation of this compound by HPCCC

-

Essential Oil Extraction: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

-

HPCCC System Preparation: A two-phase solvent system consisting of petroleum ether/acetonitrile/acetone (2:1.5:0.5 v/v/v) is prepared and equilibrated.

-

Separation: The essential oil is dissolved in a suitable solvent and injected into the HPCCC instrument. The separation is performed in the reversed-phase mode.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method (e.g., TLC, HPLC) to identify those containing this compound.

-

Purity Assessment: The purity of the isolated this compound is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield this compound with a purity of 99.47%.[2]

Conclusion and Future Directions

This compound, a key alkaloid from Nigella species, exhibits potent and well-documented anti-inflammatory and immunomodulatory properties. Its ability to inhibit the release of multiple pro-inflammatory mediators from activated human neutrophils highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

However, significant research gaps remain. Future investigations should focus on:

-

Elucidating the precise molecular mechanisms underlying this compound's anti-inflammatory effects, including the identification of its direct protein targets within the NF-κB and MAPK signaling pathways.

-

Conducting comprehensive studies to determine the antimicrobial, antioxidant, and antihistaminic activities of pure, isolated this compound, including the determination of quantitative metrics such as MIC and IC50 values.

-

Performing in vivo studies to validate the therapeutic efficacy and assess the safety profile of this compound in relevant animal models of inflammatory diseases.

Addressing these research questions will be crucial in fully realizing the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Nigella damascena L. essential oil and its main constituents, this compound and β-elemene modulate inflammatory response of human neutrophils ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of antimicrobial and anti-inflammatory activities of seed extracts from six Nigella species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological screening of Nigella damascena for antimicrobial and molluscicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytochemical Characterization, Antioxidant, and Anti-Proliferative Activities of Wild and Cultivated Nigella damascena Species Collected in Sicily (Italy) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Distinctions of Damascenine and Damascenone for Researchers and Drug Development Professionals

An In-depth Examination of Two Structurally Divergent, Yet Biologically Intriguing Molecules

This technical guide provides a comprehensive analysis of the chemical and biological differences between damascenine and damascenone. While both compounds are derived from natural sources, their distinct molecular architectures give rise to disparate physicochemical properties and pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these two molecules.

Core Chemical and Physical Differences

This compound and damascenone belong to different chemical classes. This compound is an alkaloid, characterized by the presence of a nitrogen atom within a heterocyclic ring.[1] In contrast, damascenone is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[2] These fundamental structural dissimilarities are reflected in their molecular formulas, weights, and overall properties.

Table 1: Comparative Quantitative Data of this compound and Damascenone

| Property | This compound | Damascenone |

| Molecular Formula | C₁₀H₁₃NO₃[3] | C₁₃H₁₈O[4] |

| Molecular Weight | 195.22 g/mol [3] | 190.28 g/mol [4] |

| IUPAC Name | Methyl 3-methoxy-2-(methylamino)benzoate[3] | (E)-1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one[4] |

| CAS Number | 483-64-7[3] | 23726-93-4[2] |

| Appearance | Colorless to pale straw-colored liquid or crystalline mass | Pale yellow liquid[2] |

| Boiling Point | 271 °C | 116 °C at 13 Torr[2] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | Soluble in 95% ethanol[2] |

Spectroscopic Signatures: A Comparative Analysis

The structural differences between this compound and damascenone are readily apparent in their spectroscopic data.

Table 2: Spectroscopic Data Comparison

| Spectroscopic Technique | This compound | Damascenone |

| ¹H NMR (CDCl₃, δ in ppm) | Aromatic protons, methoxy, and N-methyl signals are characteristic. A detailed spectrum was recently reported.[5] | 6.71 (m), 6.16 (m), 1.97 (s), 1.92 (s), 1.33-1.90 (m), 1.51 (s), 1.02 (s) |

| ¹³C NMR | Data has been recently characterized.[5] | Key signals for carbonyl, olefinic, and aliphatic carbons. |

| IR (Infrared) Spectroscopy | Characteristic bands for N-H, C=O (ester), and aromatic C-H stretches. A vapor phase IR spectrum is available.[3] | Strong absorption around 1670 cm⁻¹ (conjugated ketone), C=C stretching, and a band around 970 cm⁻¹ (trans double bond). |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern corresponding to its structure. | Molecular ion (M⁺•) at m/z 190.[6] Key fragment ions at m/z 69 (100%), 121, 41, 105, and 39.[6] |

Synthesis and Isolation Methodologies

The preparative routes for this compound and damascenone are distinct, reflecting their different chemical scaffolds.

This compound: Isolation and Synthesis

This compound is naturally found in the plant Nigella damascena. While its biosynthesis has been a subject of investigation, detailed chemical synthesis protocols are less common in readily available literature. A highly efficient method for its isolation from essential oil has been developed using high-performance countercurrent chromatography.[5]

Experimental Protocol: Isolation of this compound via High-Performance Countercurrent Chromatography [5]

-

Apparatus: High-Performance Countercurrent Chromatography (HPCCC) system.

-

Solvent System: A mixture of petroleum ether, acetonitrile, and acetone in a 2:1.5:0.5 (v/v/v) ratio is used in a reversed-phase mode.

-

Procedure:

-

The essential oil of Nigella damascena is dissolved in the solvent system.

-

The solution is introduced into the HPCCC system.

-

The separation is performed in reversed-phase mode.

-

Fractions are collected and analyzed for the presence of this compound.

-

This method has been reported to yield this compound with a purity of 99.47% in a short elution time.

-

Damascenone: Chemical Synthesis

Several synthetic routes to β-damascenone have been established, often starting from readily available precursors like citral or employing Diels-Alder reactions.[7][8]

Experimental Protocol: Synthesis of β-Damascenone from Citral [7]

This multi-step synthesis involves the conversion of citral to α-cyclogeranic acid, which is then transformed into β-damascenone.

-

Step 1: Synthesis of α-Cyclogeranic Acid from Citral:

-

In a reaction vessel, combine citral, a reducing agent, a suitable solvent, and an aqueous solution of sodium dihydrogen phosphate.

-

Slowly add a solution of sodium chlorite at a controlled temperature (10-40 °C).

-

Stir the mixture at room temperature for 16-24 hours after the addition is complete.

-

Perform a series of extractions and acid-base workups to isolate crude α-cyclogeranic acid.

-

-

Step 2: Conversion to α-Damascone:

-

Treat the α-cyclogeranic acid with thionyl chloride to form the acid chloride.

-

An alkaline elimination reaction is then carried out to yield cyclogeranenone.

-

React the cyclogeranenone with allyl magnesium chloride.

-

An acidic isomerization step yields α-damascone.

-

-

Step 3: Conversion to β-Damascenone:

-

Subject the α-damascone to epoxidation.

-

Perform an alkaline ring-opening of the epoxide to form a hydroxyl damascone intermediate.

-

An acid-catalyzed dehydration of the intermediate yields the final product, β-damascenone.

-

Biological Activity and Signaling Pathways

Both this compound and damascenone exhibit noteworthy biological activities, particularly in the realm of inflammation.

This compound: Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects.[5] In studies using lipopolysaccharide (LPS)-stimulated human neutrophils, this compound was shown to inhibit the release of key pro-inflammatory cytokines.[5]

-

Inhibition of Interleukins: this compound significantly inhibits the release of interleukin-1β (IL-1β) and interleukin-8 (IL-8).[5]

-

MMP-9 Production: It also decreases the production of matrix metallopeptidase 9 (MMP-9), an enzyme involved in tissue remodeling during inflammation.[5]

-

TNF-α Inhibition: The release of tumor necrosis factor-alpha (TNF-α) is also inhibited by this compound.[5]

Damascenone: Modulation of the NF-κB Pathway

Damascenone has also been identified as a compound with anti-inflammatory properties.[5] Research suggests that β-damascenone may exert its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The NF-κB pathway is a critical regulator of the inflammatory response.

-

Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Damascenone is thought to interfere with this activation process.

Analytical Methodologies

The distinct chemical natures of this compound and damascenone necessitate different analytical approaches for their detection and quantification.

This compound: High-Performance Liquid Chromatography (HPLC)

Given its alkaloidal structure and lower volatility, HPLC is a suitable technique for the analysis of this compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a common approach for the separation of alkaloids.

Experimental Protocol: General HPLC Analysis of Alkaloids

-

System: High-Performance Liquid Chromatograph with a PDA or UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore of this compound.

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter before injection.

Damascenone: Gas Chromatography-Mass Spectrometry (GC-MS)

As a volatile aroma compound, GC-MS is the method of choice for the analysis of damascenone.[2] For trace-level analysis in complex matrices like wine or essential oils, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation.[2]

Experimental Protocol: GC-MS Analysis of β-Damascenone [2][6]

-

System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A mid-polarity column, such as an arylene modified 5% phenyl/95% methyl polysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.[6]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]

-

Injector: Splitless injection at 250 °C.

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 1 minute, and then ramping up to 305 °C.[6]

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. The mass range is scanned to detect the characteristic ions of β-damascenone. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be utilized, monitoring specific precursor-to-product ion transitions.[6]

Conclusion

This compound and damascenone, despite their names suggesting a close relationship, are chemically and functionally distinct molecules. This compound, an alkaloid, and damascenone, a C13-norisoprenoid, exhibit different physicochemical properties, require distinct synthetic and analytical approaches, and modulate inflammatory pathways through potentially different mechanisms. A thorough understanding of these differences is paramount for researchers and drug development professionals aiming to explore their respective therapeutic potentials. This guide has provided a foundational overview to aid in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H13NO3 | CID 21368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Damascenone | C13H18O | CID 62775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nigella damascena L. essential oil and its main constituents, this compound and β-elemene modulate inflammatory response of human neutrophils ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Alkaloid Damascenine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of damascenine, a bioactive alkaloid of interest to researchers, scientists, and drug development professionals. The document compiles known synonyms, physicochemical properties, and details its biological activities, with a focus on its anti-inflammatory and potential anti-cancer effects. Included are detailed experimental protocols and visualizations of key signaling pathways to facilitate further investigation into its therapeutic potential.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature. A comprehensive list of its synonyms, along with its IUPAC name and other chemical identifiers, is provided below for clear identification and literature searching.

| Identifier Type | Identifier |

| Systematic Name | methyl 3-methoxy-2-(methylamino)benzoate |

| Common Synonym | Nigelline |

| Other Names | Methylthis compound, 2-(methylamino)-m-anisic acid methyl ester, 3-Methoxy-2-(methylamino)benzoic acid methyl ester |

| CAS Number | 483-64-7 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| IUPAC Name | methyl 3-methoxy-2-(methylamino)benzoate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Melting Point | 27-29 °C | [1] |

| Boiling Point | 270 °C (with slight decomposition) | [1] |

| Appearance | Prisms from absolute alcohol | [1] |

| Solubility | Insoluble in water; Freely soluble in alcohol, ether, chloroform, petroleum ether, and oils | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. The following sections detail the current understanding of its mechanisms of action, accompanied by diagrams of the implicated signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating the response of immune cells to inflammatory stimuli. Specifically, in lipopolysaccharide (LPS)-stimulated human neutrophils, this compound significantly inhibits the release of key pro-inflammatory mediators.

Signaling Pathway:

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like neutrophils. This binding initiates a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon TLR4 activation, a series of phosphorylation events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, inducing their transcription.

This compound is hypothesized to interfere with this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, this compound has been observed to decrease the production of Matrix Metallopeptidase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation.

References

CAS number and molecular formula of Damascenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damascenine, a naturally occurring alkaloid primarily isolated from the seeds of Nigella damascena L., has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key biological activities. Detailed experimental protocols for its isolation and for assessing its anti-inflammatory effects are presented to facilitate further research and development. This document aims to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as methyl 3-methoxy-2-(methylamino)benzoate or Nigelline, is an alkaloid with the Chemical Abstracts Service (CAS) registry number 483-64-7.[1][2][3] Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .[1][3][4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 483-64-7[1][2][3] |

| Molecular Formula | C10H13NO3[1][3][4] |

| IUPAC Name | methyl 3-methoxy-2-(methylamino)benzoate[1][4] |

| Synonyms | Nigelline, Methylthis compound, METHYL 3-METHOXY-2-(METHYLAMINO)BENZOATE[4] |

| Molecular Weight | 195.22 g/mol [3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Almost colorless or pale straw-colored liquid; solidifies to an opaque crystalline mass or white crystals in the cold. |

| Melting Point | 27-29 °C[3] |

| Boiling Point | 270 °C (with slight decomposition); 147 °C at 10 mmHg[3] |

| Solubility | Insoluble in water; Freely soluble in alcohol, ether, chloroform, petroleum ether, and oils.[3] |

| Odor | Nutmeg-like odor[3] |

Experimental Protocols

Isolation of this compound from Nigella damascena Seeds

A fast and efficient protocol for the isolation of this compound from the essential oil of Nigella damascena seeds has been developed using high-performance counter-current chromatography (HPCCC).[5][6]

Methodology:

-

Essential Oil Extraction: The essential oil is obtained from the seeds of Nigella damascena through hydrodistillation.

-

HPCCC Separation:

-

Instrument: A high-performance counter-current chromatograph.

-

Solvent System: A mixture of petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v).[5][6]

-

Procedure: The essential oil is subjected to HPCCC using the specified solvent system. The separation is monitored, and fractions are collected.

-

-

Purification and Identification: The fractions containing this compound are pooled, and the solvent is evaporated. The purity of the isolated this compound is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield this compound with a purity of 99.47% within 12 minutes.[5][6]

Assessment of Anti-inflammatory Activity in LPS-Stimulated Human Neutrophils

This protocol details the ex vivo evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated human neutrophils.[5][6]

Methodology:

-

Isolation of Human Neutrophils:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

-

Cell Culture and Treatment:

-

Isolated neutrophils are cultured in an appropriate medium.

-

The cells are pre-incubated with varying concentrations of this compound for a specified period.

-

-

Stimulation:

-

Following pre-incubation, the neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

The cell culture supernatants are collected after the incubation period.

-

The levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The production of Matrix Metallopeptidase 9 (MMP-9) is also measured using appropriate assays.

-

-

Data Analysis:

-

The results are expressed as the percentage of inhibition of cytokine or enzyme production compared to the LPS-stimulated control group. Statistical analysis is performed to determine the significance of the observed effects.

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the release of key pro-inflammatory mediators in LPS-stimulated human neutrophils.[5][6]

Anti-inflammatory Effects

In vitro studies have revealed that this compound significantly inhibits the release of IL-1β and IL-8.[6] Furthermore, it has been shown to decrease the production of MMP-9, an enzyme involved in tissue remodeling during inflammation, to a level comparable to the anti-inflammatory drug dexamethasone.[5][6] While this compound also inhibits the release of TNF-α, its effect is reportedly weaker than that of dexamethasone.[5][6]

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed mechanism of this compound's inhibitory effect on the inflammatory signaling pathway in LPS-stimulated neutrophils.

References

- 1. This compound | C10H13NO3 | CID 21368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Buy this compound | 483-64-7 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Nigella damascena L. essential oil and its main constituents, this compound and β-elemene modulate inflammatory response of human neutrophils ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional Uses and Pharmacological Properties of Damascenine from Nigella damascena

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella damascena L., commonly known as "Love-in-a-Mist," is an annual flowering plant of the Ranunculaceae family, native to the Mediterranean region.[1] While often overshadowed by its well-studied relative, Nigella sativa (black cumin), N. damascena possesses a unique phytochemical profile and a history of use in traditional medicine.[1][2] The seeds are the primary part of the plant utilized, containing a variety of bioactive compounds, including alkaloids, flavonoids, and terpenoids.[3][4] The principal and characteristic alkaloid is damascenine, which is responsible for many of its purported pharmacological effects.[3][5][6] This document provides a comprehensive technical overview of the traditional applications of N. damascena, with a specific focus on the quantitative analysis, pharmacological activity, and experimental protocols related to its main constituent, this compound.

Traditional Ethnobotanical Uses

Nigella damascena has been employed in various folk medicine systems for centuries. Its applications range from treating inflammatory conditions to regulating menstruation.[7] The seeds are used as a condiment in some regions and as an herbal remedy.[1] A summary of its documented traditional uses is presented below.

Table 1: Summary of Traditional Uses of Nigella damascena

| Traditional Use | Plant Part Used | Geographical Region/System | Reference(s) |

| Regulation of Menstruation / Emmenagogue | Seeds | Folk Medicine, Eastern Traditional Medicine | [2][3] |

| Treatment of High Temperatures (Fever) / Antipyretic | Seeds | Eastern Traditional Medicine | [7][8] |

| Catarrhal Affections | Seeds | Eastern Traditional Medicine | [7][8] |

| Diuretic | Seeds | Uyghur Medicine | [2] |

| Analgesic (e.g., Colic Pain) | Seeds | Traditional Chinese Medicine | [8] |

| Anti-inflammatory / Anti-oedematous | Seeds | Folk Medicine | [3][8] |

| Vermifuge / Antihelmintic | Seeds | Serbian Medieval Medicine, Epirus (Greece) | [1] |

| Skin Diseases (e.g., Itchiness, Eczema) | Seeds | Sicilian Folk Medicine | [1][8] |

| Trachoma Treatment | Seeds | Tunisia, Italy | [1][8][9] |

| Galactagogue (Milk-production stimulant) | Seed Infusion | Sicilian Folk Medicine | [1][10] |

| Disinfectant | Seeds | Folk Medicine | [1] |

| Flavoring Agent (in bread and cheese) | Seeds | General Use | [2][3] |

Phytochemistry: this compound Content

This compound (the methyl ester of 2-methylamino-3-methoxybenzoic acid) is the major alkaloid found in N. damascena.[3][6] Its concentration can vary significantly depending on the part of the plant and the extraction method used. The essential oil, in particular, shows a high concentration of this compound.

Table 2: Quantitative Analysis of this compound in Nigella damascena

| Plant Material | This compound Content (%) | Analytical Method | Reference(s) |

| Seeds | 0.7% | Not specified | [5] |

| Essential Oil | Up to 9% | Not specified | [5] |

| Essential Oil | 6.91% - 34.53% | Gas Chromatography-Mass Spectrometry (GC-MS) | [4] |

Pharmacological Activities of this compound

Scientific investigations have begun to validate some of the traditional uses of N. damascena, with a strong focus on the anti-inflammatory and immunomodulatory properties of this compound and the essential oil.

Anti-inflammatory and Immunomodulatory Effects

The most robustly studied activity of this compound is its ability to modulate the inflammatory response. Ex vivo studies using human neutrophils have demonstrated that this compound can significantly inhibit the release of key pro-inflammatory cytokines and enzymes.[7][8]

Table 3: Summary of Pharmacological Activities of this compound

| Activity | Experimental Model | Key Findings | Concentration/Dose | Reference(s) |

| Immunomodulatory | LPS-stimulated human neutrophils (ex vivo) | Significant inhibition of Interleukin-1β (IL-1β) release. | Not specified | [7][8] |

| LPS-stimulated human neutrophils (ex vivo) | Significant inhibition of Interleukin-8 (IL-8) release. | Not specified | [7][8] | |

| LPS-stimulated human neutrophils (ex vivo) | Inhibition of Tumor Necrosis Factor-α (TNF-α) release. | Not specified | [7] | |

| LPS-stimulated human neutrophils (ex vivo) | Decreased production of Matrix Metallopeptidase 9 (MMP-9). | Not specified | [7][8] | |

| Analgesic | Animal models (in vivo) | Demonstrated analgesic effects. | Not specified | [3] |

| Antipyretic | Animal models (in vivo) | Demonstrated antipyretic effects. | Not specified | [3] |

| Anti-oedematous | Animal models (in vivo) | Demonstrated anti-oedematous activity. | Not specified | [3] |

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by intervening in the signaling cascade triggered by inflammatory stimuli like lipopolysaccharide (LPS). By inhibiting the release of cytokines (IL-1β, IL-8, TNF-α) and MMP-9, this compound effectively dampens the inflammatory response in neutrophils.

Toxicology and Safety Profile

The toxicological data for this compound and N. damascena extracts present a mixed profile, indicating a need for further research to establish a definitive safety margin. Sub-chronic studies on purified this compound suggest low toxicity, whereas some reports on the plant itself caution against high doses.

Table 4: Summary of Toxicological Studies

| Substance | Model | Route & Dose | Duration | Key Findings | Reference(s) |

| This compound | Swiss albino mice | Intraperitoneal (i.p.)20 and 100 mg/kg/day | 28 days | No significant changes in plasma creatinine, urea, total bilirubin, glucose, ALT, or AST. No histopathological alterations in kidney or liver. | [3] |

| This compound | Human erythrocytes (in vitro) | Various concentrations | Not specified | No haemolysis or cell deformation observed. | [3] |

| N. damascena Methanolic Seed Extract | Swiss albino mice | Oral1, 2, and 5 g/kg | Acute | No mortality or abnormal behavior observed. | [11] |

| N. damascena Methanolic Seed Extract | Swiss albino mice | Oral100 and 400 mg/kg | Sub-chronic | No significant differences in glucose, cholesterol, bilirubin, AST, ALT, urea, creatinine, or total protein. No histopathological alterations in kidney or liver. | [11] |

| N. damascena | Not specified | High doses | Not specified | Reported to cause vomiting, headache, diarrhea at lower doses; convulsions, liver injuries, and death at greater doses. | [5] |

Note: The conflicting toxicity reports highlight the importance of dose, preparation (extract vs. pure compound), and model system. The high toxicity mentioned in one source lacks detailed experimental data and should be interpreted with caution pending further validation.[5]

Experimental Protocols

For researchers aiming to replicate or build upon existing work, detailed methodologies are crucial. The following sections describe key protocols derived from the literature for the isolation and functional evaluation of this compound.

Protocol: Isolation of this compound via HPCCC

A fast and efficient protocol for isolating this compound from N. damascena essential oil has been developed using High-Performance Countercurrent Chromatography (HPCCC).[7][8]

-

1. Essential Oil Preparation: Obtain essential oil from N. damascena seeds, typically through hydrodistillation.

-

2. HPCCC System Preparation:

-

Technique: High-Performance Countercurrent Chromatography.

-

Solvent System: Prepare a two-phase solvent system of petroleum ether/acetonitrile/acetone in a 2:1.5:0.5 (v/v/v) ratio.

-

Mode: Operate in reversed-phase mode.

-

-

3. Separation:

-

Dissolve the essential oil sample (e.g., 200 mg) in the solvent system.

-

Inject the sample into the pre-equilibrated HPCCC column.

-

Elute the compounds according to the established protocol.

-

-

4. Fraction Collection & Analysis:

-

Collect fractions as they elute from the column.

-

Analyze fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the pure fractions.

-

-

5. Purity Confirmation:

Protocol: Ex Vivo Anti-inflammatory Assay

This protocol evaluates the effect of this compound on cytokine release from stimulated primary human immune cells.[7][8]

-

1. Neutrophil Isolation:

-

Obtain fresh human blood from healthy volunteers.

-

Isolate neutrophils using density gradient centrifugation (e.g., using Polymorphprep™).

-